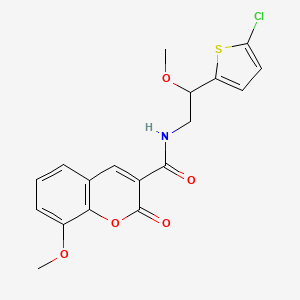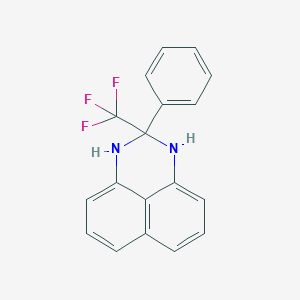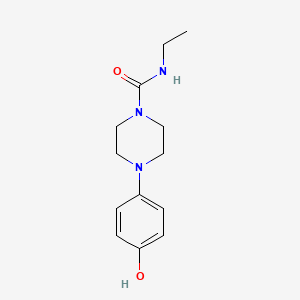
N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide” is a compound with a molecular formula of C13H19N3O2 . It has a molecular weight of 249.31 g/mol and an exact mass of 249.147727 g/mol .
Molecular Structure Analysis
The InChI string for “N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide” is InChI=1S/C13H19N3O2/c1-2-14-13(18)16-9-7-15(8-10-16)11-3-5-12(17)6-4-11/h3-6,17H,2,7-10H2,1H3,(H,14,18) .Aplicaciones Científicas De Investigación
Drug Synthesis and Development
Piperazine derivatives, including N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide, are widely employed in the synthesis of various drugs due to their biological and pharmaceutical activities . They are key components in medications such as trimetazidine , ranolazine , and aripiprazole . The compound’s structure allows for modifications that can lead to the development of new pharmacological agents with potential benefits in treating various diseases.
Antibacterial Activity
The structural features of piperazine derivatives make them suitable for antibacterial applications. Molecular docking studies have shown that compounds like N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide can interact with penicillin-binding proteins of bacteria such as Staphylococcus aureus, indicating a strong potential for antibacterial activity .
Chemical Reactivity Studies
Density Functional Theory (DFT) and other computational methods are used to investigate the chemical reactivity of piperazine derivatives. These studies help in understanding the electron donor properties and active sites for electrophilic attack, which are crucial for designing reactive molecules for various chemical applications .
Antioxidant Enhancement
Piperazine derivatives can be employed in the oxidation of natural phenolic compounds to enhance their antioxidant properties. This application is significant in the development of health supplements and nutraceuticals that can combat oxidative stress .
Catalysis
The unique structure of piperazine derivatives allows them to act as catalysts in various chemical reactions. They can facilitate processes such as cyclization, ring-opening, and cycloaddition, which are essential in the synthesis of complex organic molecules .
Material Science
In material science, piperazine derivatives can be incorporated into polymers to modify their properties. For example, they can be used to create aromatic polyesters with specific functionalities, which have applications in creating advanced materials with desired mechanical and chemical properties .
Propiedades
IUPAC Name |
N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-14-13(18)16-9-7-15(8-10-16)11-3-5-12(17)6-4-11/h3-6,17H,2,7-10H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEZXIOZILEPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde](/img/structure/B2601461.png)
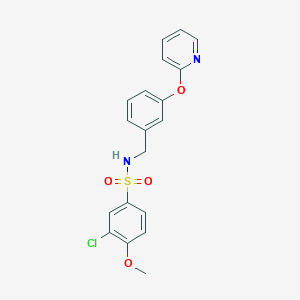
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)


![2,4,5-trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2601472.png)
![N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2601473.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2601475.png)
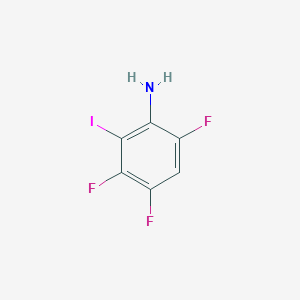
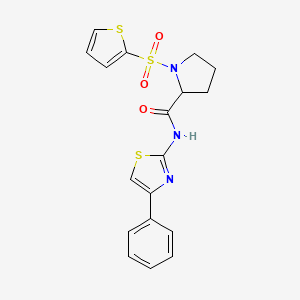
![2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine](/img/structure/B2601479.png)
